molecular formula C22H26O2 B13736165 17-alpha-Butadiynyl-17-beta-hydroxyestr-5(10)-en-3-one CAS No. 2010-50-6

17-alpha-Butadiynyl-17-beta-hydroxyestr-5(10)-en-3-one

Cat. No.: B13736165
CAS No.: 2010-50-6
M. Wt: 322.4 g/mol
InChI Key: CRWMSOOXZANYFV-AANPDWTMSA-N
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Description

17-alpha-Butadiynyl-17-beta-hydroxyestr-5(10)-en-3-one (systematic name: 17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one), commonly known as norethynodrel, is a synthetic progestogen derived from estrane. Its structure features a 17α-ethynyl group, a 17β-hydroxyl group, and a conjugated enone system at positions 5(10) and 3 (Fig. 1). This compound was historically significant in early oral contraceptive formulations, such as Enovid®, where it acted as a progestational agent to inhibit ovulation .

Properties

CAS No.

2010-50-6

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-buta-1,3-diynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H26O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h1,18-20,24H,5-10,12-14H2,2H3/t18-,19-,20+,21+,22+/m1/s1

InChI Key

CRWMSOOXZANYFV-AANPDWTMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CC#C)O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2(C#CC#C)O)CCC4=C3CCC(=O)C4

Origin of Product

United States

Biological Activity

17-alpha-Butadiynyl-17-beta-hydroxyestr-5(10)-en-3-one is a synthetic steroid with notable biological activities. Understanding its pharmacological effects, mechanisms of action, and potential therapeutic applications requires a comprehensive review of existing literature and research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a butadiynyl group at the 17-alpha position and a hydroxyl group at the 17-beta position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC20H24O2
Molecular Weight296.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with hormone receptors, particularly those related to androgen and estrogen pathways. This compound exhibits anabolic properties, making it a candidate for muscle growth and performance enhancement.

Anabolic Effects

Research indicates that this compound can stimulate protein synthesis and muscle growth, similar to other anabolic steroids. Its anabolic activity can be attributed to its ability to bind to androgen receptors, leading to enhanced muscle mass and strength.

Cytotoxicity Studies

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have significant cytotoxicity against HeLa cells (human cervical carcinoma) with an IC50 value indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
HeLa35.7
3T3 (mouse fibroblast)46.3

Study on Anabolic Activity

A study published in PubMed highlighted that compounds structurally similar to this compound demonstrated significant anabolic activity in animal models. These findings suggest potential applications in treating muscle-wasting diseases or enhancing athletic performance .

Metabolite Analysis

Research on the biotransformation of related anabolic steroids revealed that microbial transformation can yield various metabolites with differing biological activities. For example, metabolites derived from similar compounds showed varying levels of inhibition against enzymes like β-glucuronidase, indicating that structural modifications can significantly affect biological outcomes .

Hormonal Interaction Studies

Another study focused on the interaction of steroidal compounds with cytochrome P450 enzymes, which are pivotal in steroid metabolism. The findings suggest that modifications at the 17-alpha position can enhance or diminish the inhibitory effects on these enzymes, impacting hormonal balance and therapeutic efficacy .

Comparison with Similar Compounds

Key Structural Features :

  • 17α-Ethynyl Group : Enhances metabolic stability and prolongs hormonal activity by resisting hepatic degradation.
  • 5(10)-en-3-one Skeleton : The Δ⁵(¹⁰) unsaturation and 3-keto group contribute to receptor binding affinity.
  • 19-Nor Configuration: Absence of the C19 methyl group (common to 19-norsteroids) enhances progesterone receptor selectivity .

Comparison with Structurally Similar Compounds

Norethynodrel belongs to the 19-norsteroid class, sharing a core estrane backbone with modifications that influence pharmacological activity, metabolic pathways, and clinical applications. Below is a systematic comparison with key analogues:

Tibolone (7α-Methyl-17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one)

  • Structural Differences : Tibolone introduces a 7α-methyl group , altering tissue-selective activity.
  • Pharmacological Effects : Functions as a selective tissue estrogenic activity regulator (STEAR), providing estrogenic, progestogenic, and androgenic effects in bone and brain tissues without stimulating endometrial proliferation .
  • Metabolism: The 7α-methyl group slows hepatic metabolism by aldo-keto reductases (AKR1C1–AKR1C4), increasing oral bioavailability compared to norethynodrel .
Parameter Norethynodrel Tibolone
Substituents 17α-ethynyl, 17β-OH 17α-ethynyl, 17β-OH, 7α-methyl
Receptor Activity Progesterone agonist Mixed SERM (estrogen/progesterone/androgen)
Metabolic Stability Moderate (AKR1C3-mediated reduction) High (7α-methyl impedes AKR1C activity)

Norethisterone (17α-Ethynyl-17β-hydroxy-4-estren-3-one)

  • Structural Differences: Norethisterone replaces the Δ⁵(¹⁰) unsaturation with a Δ⁴-3-keto configuration, mimicking testosterone’s A-ring.
  • Pharmacological Effects: Higher androgenic activity due to Δ⁴ unsaturation, making it less selective for progesterone receptors compared to norethynodrel .
  • Clinical Use : Preferred in contraceptive formulations for its potent ovulation inhibition and endometrial stabilization .

Levonorgestrel Impurity B (13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one)

  • Structural Differences: A 13-ethyl group replaces the 13-methyl in norethynodrel, creating a bulkier C13 substituent.
  • Activity Impact: The 13-ethyl group reduces progesterone receptor binding but increases metabolic resistance, making it a minor impurity in levonorgestrel synthesis .

Research Findings and Functional Implications

Metabolic Pathways

Norethynodrel is primarily metabolized by AKR1C3 into 3α- and 3β-hydroxylated derivatives (3α-OH-NOR and 3β-OH-NOR), which exhibit reduced progestogenic activity. In contrast, tibolone’s 7α-methyl group hinders AKR-mediated reduction, preserving its tissue-specific effects .

Cytotoxicity and Structural Modifications

This highlights the importance of C3 functionalization in modulating biological activity .

Carcinogenic Risk

The International Agency for Research on Cancer (IARC) classifies norethynodrel as Group 1 (carcinogenic to humans) due to estrogenic activity promoting endometrial and breast cancers. Tibolone, however, shows a safer profile due to its tissue-selective action .

Data Tables

Table 1. Comparative Pharmacokinetic Parameters

Compound Oral Bioavailability Half-Life (h) Primary Metabolic Pathway
Norethynodrel ~50% 8–12 AKR1C3-mediated 3-keto reduction
Tibolone ~70% 20–30 Sulfation/glucuronidation (7α-methyl impedes AKR1C)
Norethisterone ~64% 6–8 Δ⁴-3-keto reduction to 5α-dihydro derivatives

Table 2. Receptor Binding Affinities (Relative to Progesterone = 100%)

Compound Progesterone Receptor Androgen Receptor Estrogen Receptor
Norethynodrel 85% 10% <5%
Tibolone 45% 20% 15% (estrogenic metabolites)
Norethisterone 75% 30% <5%

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